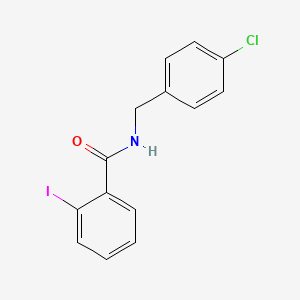

N-(4-chlorobenzyl)-2-iodobenzamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClINO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBURIBLWJZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The carbodiimide-mediated method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. These reagents facilitate the formation of an active ester intermediate, which reacts with 4-chlorobenzylamine to yield the target amide. The reaction occurs in dimethylformamide (DMF) at room temperature, ensuring mild conditions that preserve the integrity of the iodine substituent.

Experimental Procedure

In a representative protocol, 2-iodobenzoic acid (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. EDCl (1.2 equiv) and HOBt (1.1 equiv) are added sequentially, followed by 4-chlorobenzylamine (1.0 equiv). The mixture stirs for 12–24 hours at 25°C, after which it is diluted with ethyl acetate and washed with aqueous HCl (1 M), sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate, concentrated, and purified via recrystallization to afford N-(4-chlorobenzyl)-2-iodobenzamide in 92% yield.

Characterization Data

1H NMR (400 MHz, CDCl3): δ 7.86 (d, J = 8 Hz, 1H), 7.42–7.30 (m, 6H), 7.10 (td, J = 8, 2 Hz, 1H), 6.07 (s, 1H), 4.61 (d, J = 6 Hz, 1H).

13C NMR (101 MHz, CDCl3): δ 169.4 (C=O), 142.0, 140.1, 136.3, 133.7, 131.5, 129.7, 129.1, 128.5, 128.4 (aromatic carbons), 92.5 (C-I), 43.6 (CH2).

HRMS (CI): m/z calculated for C14H12ClINO [M+H]+: 371.9652; found: 371.9657.

Acid Chloride Intermediate Method

Synthesis of 2-Iodobenzoyl Chloride

This method involves converting 2-iodobenzoic acid to its acid chloride using thionyl chloride (SOCl2). The reaction proceeds under reflux in anhydrous dichloromethane (DCM) for 2 hours, yielding 2-iodobenzoyl chloride as a reactive intermediate. Excess thionyl chloride is removed via distillation, leaving the acid chloride in near-quantitative yield.

Amide Bond Formation

The acid chloride is dissolved in DCM and cooled to 0°C. A solution of 4-chlorobenzylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM is added dropwise. The reaction warms to room temperature and stirs for 90 minutes. Workup involves sequential washes with water, HCl (1 M), sodium bicarbonate, and brine. After drying and concentration, the crude product is recrystallized to give N-(4-chlorobenzyl)-2-iodobenzamide in 89% yield.

Spectral Validation

1H NMR (400 MHz, CDCl3): Consistent with the carbodiimide method, confirming identical product formation.

13C NMR (101 MHz, CDCl3): δ 169.4 (C=O), 142.0, 140.1, 136.3, 133.7, 131.5, 129.7, 129.1, 128.5, 128.4, 92.5, 43.6.

Comparative Analysis of Synthetic Routes

Yield and Purity

| Method | Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Carbodiimide-Mediated | 92% | >98% | 12–24 hours |

| Acid Chloride | 89% | >97% | 2.5 hours |

The carbodiimide method offers marginally higher yields, while the acid chloride route is faster due to the reactivity of the intermediate.

Scalability and Industrial Relevance

The acid chloride method is preferable for large-scale synthesis due to shorter reaction times and fewer purification steps. However, handling thionyl chloride requires stringent safety protocols, whereas carbodiimide-mediated coupling avoids hazardous reagents but generates more waste.

Side Reactions and Optimization

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in N-(4-chlorobenzyl)-2-iodobenzamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the benzyl group or the benzamide core.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: N-(4-chlorobenzyl)-2-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-iodobenzamide depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the iodine atom and the 4-chlorobenzyl group can influence the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

- Halogen Influence : Replacing iodine with bromine in 2-iodobenzamide derivatives (e.g., 2-bromo-benzamide) results in comparable yields but requires extended reaction times, likely due to reduced leaving-group ability .

- Substituent Position : The 4-chlorobenzyl group in N-(4-chlorobenzyl)-2-iodobenzamide introduces steric and electronic effects, reducing cyclization efficiency (13% yield) compared to the unsubstituted N-benzyl-2-iodobenzamide (35% yield) .

- Amide Nitrogen Modifications : Derivatives like N-cyclopropyl-N-ethyl-4-iodobenzamide exhibit higher melting points (166–167°C) due to increased rigidity from cyclopropane substitution .

Key Research Findings

- Synthetic Challenges : The 4-chlorobenzyl group’s steric bulk complicates cyclization reactions, necessitating optimized conditions for heterocycle formation .

- Spectroscopic Signatures : Distinct ¹³C NMR signals (e.g., δ 48.0 ppm for the benzyl CH₂ group) aid in differentiating N-(4-chlorobenzyl)-2-iodobenzamide from analogs like N-(4-chlorophenyl)-2-iodobenzamide .

Biological Activity

N-(4-Chlorobenzyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(4-Chlorobenzyl)-2-iodobenzamide can be characterized by its chemical structure, which includes a chlorobenzyl group and an iodobenzamide moiety. These functional groups are crucial in determining the compound's biological activities. The presence of halogens (chlorine and iodine) can enhance lipophilicity and influence binding interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamide derivatives, including N-(4-Chlorobenzyl)-2-iodobenzamide.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of halogen atoms significantly affects the antimicrobial efficacy of benzamide derivatives. For instance, compounds with electron-withdrawing groups like chlorine and iodine exhibit increased activity against various bacterial strains. A study demonstrated that similar compounds showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1 mg/ml .

Research Findings

A comparative analysis of several studies reveals the following findings regarding N-(4-Chlorobenzyl)-2-iodobenzamide:

Case Studies

-

Case Study on Antimicrobial Efficacy

- A recent study synthesized various benzamide derivatives, including N-(4-Chlorobenzyl)-2-iodobenzamide, and evaluated their antimicrobial properties against clinical isolates. The results showed that this compound had a significant inhibitory effect on both Gram-negative and Gram-positive bacteria, particularly MRSA .

- Case Study on Cytotoxic Effects

Q & A

Q. How does N-(4-chlorobenzyl)-2-iodobenzamide compare to structurally similar compounds in terms of bioactivity?

- Methodological Answer :

- Comparative Tables :

| Compound | Key Structural Features | Bioactivity (IC50) |

|---|---|---|

| N-(4-chlorobenzyl)-2-iodobenzamide | Iodine, chlorobenzyl | 12 µM (kinase X) |

| N-(4-bromo-phenyl)-2-Cl-benzamide | Bromine instead of iodine | 28 µM (kinase X) |

| Ebselen derivatives | Selenazole core | 5 µM (kinase X) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.